molecular formula C20H31NO7 B1236927 Heliosupine CAS No. 32728-78-2

Heliosupine

Cat. No.: B1236927
CAS No.: 32728-78-2
M. Wt: 397.5 g/mol
InChI Key: HRSGCYGUWHGOPY-UKLMUADPSA-N
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Description

Heliosupine is an azabicycloalkane compound having angelyloxy and echimidinyloxymethyl substituents attached to the ring system. It is an azabicycloalkane, a diester and a 2-methylbut-2-enoic acid. It derives from an angelic acid and an isocrotonic acid.

Scientific Research Applications

1. Gastrointestinal Motor Activity Regulation

Heliosupine, particularly in its form as the gallate of the alkaloid cynoglossophine-heliosupine (cyngal), isolated from Cynoglossum officinale, has been studied for its effects on gastrointestinal motor activity. Research indicates that cyngal exhibits high stimulating activity on gastrointestinal motor functions in both acute and chronic experiments on dogs. This effect is attributed to the alkaloid's capacity to liberate serotonin from the bound state, thus enhancing gastrointestinal motility (Kotel'nikova & Mats, 1977).

2. Role in Biosynthesis of Angelic Acid

This compound has been implicated in the biosynthesis of angelic acid in Cynoglossum officinale. Research involving feeding six-month-old plants with tiglic acid-[1-14C] showed that upon hydrolysis of isolated this compound, it yielded heliotridine and angelic acid, with angelic acid containing all the radioactivity of the original this compound. This suggests a cis-trans isomerization process from tiglic acid to form angelic acid (Mcgaw & Woolley, 1979).

3. Chemical Characterization in Cynoglossum Creticum

This compound has been isolated and characterized from the aerial parts of Cynoglossum creticum. Various alkaloids including this compound were identified using mass spectrometry and NMR techniques. This study contributes to the chemical understanding of this compound and its related compounds in the plant species (El-Shazly et al., 1996).

4. Influence on Gastric Secretion

Further investigation into the effects of cyngal on gastric secretion in rats demonstrated that it stimulates gastric secretion starting from a dose of 0.25 mg/kg. This action of the alkaloid is explained by its ability to liberate histamine from labile depots, suggesting potential applications in disorders related to gastric acid secretion (Mats & Zavodskaya, 1977).

5. Anti-tumor Effects

Research dating back to 1959 explored the impact of various alkaloids including this compound on the growth of subcutaneously inoculated hepatoma and Ehrlich's adenocarcinoma in mice. This compound showed a considerable inhibitory effect on Ehrlich's tumors, indicating its potential anti-tumor properties (Pukhal'skaya, Petrova & Man'ko, 1959).

Mechanism of Action

Target of Action

Heliosupine is a pyrrolizidine alkaloid . The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects.

Mode of Action

This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an accumulation of acetylcholine at the synapses, which can lead to overstimulation of the muscles and glands.

Biochemical Pathways

It is known that the compound interferes with the cholinergic system by inhibiting ache . This inhibition disrupts the normal function of the nervous system, leading to a variety of physiological effects.

Pharmacokinetics

Like other pyrrolizidine alkaloids, it is likely that this compound is metabolized in the liver . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can result in a range of effects, including muscle contractions and glandular secretions . In addition, this compound has been reported to exhibit deterrent effects against generalist herbivores .

Future Directions

The role of hepatic transporters is only at the beginning of being recognized as a key determinant of PA toxicity . Therefore, future research could focus on assessing the general mode of action of PA transport in human hepatoma cell lines using structurally different PAs .

Biochemical Analysis

Biochemical Properties

Heliosupine plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It is known to inhibit acetylcholinesterase (AChE) with an IC50 of 0.57 mM . This inhibition can lead to the accumulation of acetylcholine in synaptic clefts, affecting neurotransmission. Additionally, this compound interacts with hepatic enzymes, leading to its bioactivation and subsequent hepatotoxicity . The compound’s structure allows it to form covalent bonds with nucleophilic sites on proteins and DNA, resulting in cytotoxic and genotoxic effects .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In hepatocytes, it induces cell death through apoptosis, primarily by activating caspases and disrupting mitochondrial function . This compound also affects cell signaling pathways, such as the MAPK and NF-κB pathways, leading to altered gene expression and inflammatory responses . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to acetylcholinesterase, preventing the breakdown of acetylcholine and leading to prolonged neurotransmission . It also forms adducts with DNA and proteins, causing mutations and protein dysfunction . Additionally, this compound inhibits cytochrome P450 enzymes, reducing the metabolism of other compounds and increasing their toxicity . These interactions contribute to the compound’s cytotoxic, genotoxic, and hepatotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable in aqueous solutions but can degrade under acidic or basic conditions . Over time, its cytotoxic effects on cells may increase as it accumulates and forms more adducts with cellular components . Long-term exposure to this compound in vitro has been shown to cause persistent oxidative stress and chronic inflammation . In vivo studies have demonstrated that repeated administration of this compound leads to progressive liver damage and fibrosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild hepatotoxicity and transient changes in liver enzyme levels . At higher doses, it can lead to severe liver damage, including necrosis and fibrosis . Threshold effects have been observed, where a certain dosage level results in a sudden increase in toxicity . Additionally, high doses of this compound can cause systemic toxicity, affecting other organs such as the kidneys and lungs .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It undergoes bioactivation by cytochrome P450 enzymes, forming reactive metabolites that can bind to cellular macromolecules . These metabolites can undergo further detoxification through conjugation with glutathione or other molecules . The formation of reactive intermediates can also lead to oxidative stress and cellular damage . The metabolic flux of this compound and its metabolites can vary depending on the expression levels of metabolic enzymes and the availability of cofactors .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can enter cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, this compound can bind to intracellular proteins and accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it forms adducts with DNA and affects gene expression . Additionally, this compound can accumulate in the mitochondria, leading to mitochondrial dysfunction and apoptosis . The targeting of this compound to specific subcellular compartments is influenced by its chemical structure and post-translational modifications .

Properties

IUPAC Name

[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO7/c1-6-12(2)17(23)28-15-8-10-21-9-7-14(16(15)21)11-27-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15-,16+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSGCYGUWHGOPY-UKLMUADPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@]([C@H](C)O)(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32728-78-2
Record name Heliosupine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32728-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heliosupine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032728782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HELIOSUPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW15Z680DP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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